5-ISOPROPYL-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
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Overview
Description
5-ISOPROPYL-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group, a thiophene ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ISOPROPYL-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through a variety of methods, including the Paal-Knorr synthesis.
Introduction of the isopropyl group: This step often involves Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Acetylation of the amine group: This is typically done using acetic anhydride or acetyl chloride in the presence of a base.
Coupling of the acetamide moiety: This step involves the reaction of the acetamide with the thiophene ring, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-ISOPROPYL-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
5-ISOPROPYL-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Mechanism of Action
The mechanism of action of 5-ISOPROPYL-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-isopropylphenol (Carvacrol): Known for its antimicrobial properties.
2-Isopropyl-5-methylphenol (Thymol): Used in various medicinal and cosmetic applications.
Uniqueness
5-ISOPROPYL-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2-[[2-(2-methylphenyl)acetyl]amino]-5-propan-2-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-10(2)14-9-13(16(18)21)17(22-14)19-15(20)8-12-7-5-4-6-11(12)3/h4-7,9-10H,8H2,1-3H3,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWLOFHBIHZVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=C(S2)C(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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